molecular formula C8H12BrN3S B1502735 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine CAS No. 623588-32-9

1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Cat. No. B1502735
CAS RN: 623588-32-9
M. Wt: 262.17 g/mol
InChI Key: GYJBJUJPIRBKDA-UHFFFAOYSA-N
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Description

1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine, also known as BMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMTM is a heterocyclic organic compound that contains a piperazine ring and a thiazole ring, which makes it a unique molecule with distinct properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is not fully understood, but it is believed to act as a modulator of the central nervous system by interacting with specific receptors. 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and reward.
Biochemical and Physiological Effects:
1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell growth, and the induction of apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is its high potency, which allows for the use of lower concentrations in lab experiments. However, its low solubility in water can pose a challenge in certain experimental settings. Additionally, the lack of information regarding its toxicity and safety profile limits its use in pre-clinical studies.

Future Directions

There are several potential future directions for the research of 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine. One possible avenue is the exploration of its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Another direction is the investigation of its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and safety profile.

Scientific Research Applications

1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent biological activities, making it a promising candidate for drug discovery and development.

properties

IUPAC Name

5-bromo-2-(4-methylpiperazin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3S/c1-11-2-4-12(5-3-11)8-10-6-7(9)13-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJBJUJPIRBKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671680
Record name 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine

CAS RN

623588-32-9
Record name 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,5-dibromothiazole (1.000 g, 4.116 mmol) in DIPEA (3.00 mL) was charged with 1-methylpiperazine (0.457 mL, 4.12 mmol) and heated to 110° C. for 3 h then an additional 48 h at rt. The reaction mixture was partitioned between CHCl3 and H2O, and the layers were separated. The aqueous layer was re-extracted with CHCl3 (3×) and the combined organic fractions were dried over Na2SO4, filtered and concentrated in vacuo. The crude material was purified by chromatography on silica gel [eluting with 5% EtOAc in CHCl3→20% EtOAc in CHCl3] resulting in the title compound as an off-white solid. 1H NMR (400 MHz, CDCl3): δ=2.34 (s, 3H), 2.48-2.56 (m, 4H), 3.42-3.51 (m, 4H), 7.07 (s, 1H). MS (ES+): m/z=262.09/264.06 (51/49) [MH+]. HPLC: tR=1.57 & 0.53 min (peak splitting; ZQ2, polar—5 min).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.457 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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